molecular formula C13H8ClNO B11878086 5-Chloro-2-phenylfuro[2,3-b]pyridine

5-Chloro-2-phenylfuro[2,3-b]pyridine

Cat. No.: B11878086
M. Wt: 229.66 g/mol
InChI Key: OKAATDFSSMJFFT-UHFFFAOYSA-N
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Description

5-Chloro-2-phenylfuro[2,3-b]pyridine is a heterocyclic compound that features a fused furo-pyridine ring system with a chlorine atom at the 5-position and a phenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-phenylfuro[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenylfuran with a chlorinating agent in the presence of a base to introduce the chlorine atom at the desired position . The reaction conditions often require controlled temperatures and the use of solvents such as dimethyl sulfoxide or sulfolane to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of reagents and solvents is also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-phenylfuro[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield amino derivatives, while oxidation can produce ketones or aldehydes.

Scientific Research Applications

5-Chloro-2-phenylfuro[2,3-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism by which 5-Chloro-2-phenylfuro[2,3-b]pyridine exerts its effects involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to bind to and inhibit key enzymes involved in cell proliferation, such as serine/threonine kinase AKT1 and human epidermal growth factor receptor 2 (HER2) . This binding disrupts critical signaling pathways, leading to the inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-phenylfuro[2,3-b]pyridine is unique due to its fused furo-pyridine ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for developing new therapeutic agents and materials with tailored properties.

Properties

Molecular Formula

C13H8ClNO

Molecular Weight

229.66 g/mol

IUPAC Name

5-chloro-2-phenylfuro[2,3-b]pyridine

InChI

InChI=1S/C13H8ClNO/c14-11-6-10-7-12(16-13(10)15-8-11)9-4-2-1-3-5-9/h1-8H

InChI Key

OKAATDFSSMJFFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC(=CN=C3O2)Cl

Origin of Product

United States

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